N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 442532-41-4
VCID: VC6525289
InChI: InChI=1S/C36H38N4O8/c1-44-29-12-10-25(17-30(29)45-2)37-35(42)22-9-11-28(39-18-21-13-24(20-39)27-7-6-8-33(41)40(27)19-21)26(14-22)38-36(43)23-15-31(46-3)34(48-5)32(16-23)47-4/h6-12,14-17,21,24H,13,18-20H2,1-5H3,(H,37,42)(H,38,43)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC(=C(C(=C6)OC)OC)OC)OC
Molecular Formula: C36H38N4O8
Molecular Weight: 654.72

N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide

CAS No.: 442532-41-4

Cat. No.: VC6525289

Molecular Formula: C36H38N4O8

Molecular Weight: 654.72

* For research use only. Not for human or veterinary use.

N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide - 442532-41-4

Specification

CAS No. 442532-41-4
Molecular Formula C36H38N4O8
Molecular Weight 654.72
IUPAC Name N-[5-[(3,4-dimethoxyphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C36H38N4O8/c1-44-29-12-10-25(17-30(29)45-2)37-35(42)22-9-11-28(39-18-21-13-24(20-39)27-7-6-8-33(41)40(27)19-21)26(14-22)38-36(43)23-15-31(46-3)34(48-5)32(16-23)47-4/h6-12,14-17,21,24H,13,18-20H2,1-5H3,(H,37,42)(H,38,43)
Standard InChI Key FBWIOMPSRWTRBM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC(=C(C(=C6)OC)OC)OC)OC

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure integrates a tricyclic 1,5-methanopyrido[1,2-a][1, diazocin core fused with aromatic rings and multiple methoxy substituents. Key features include:

  • A carbamoyl group bridging the 3,4-dimethoxyphenyl and central tricyclic systems .

  • Three methoxy (-OCH₃) groups on the terminal benzamide ring, enhancing lipophilicity.

  • An 8-oxo moiety within the diazocin ring, introducing hydrogen-bonding capability.

The IUPAC name, N-[5-[(3,4-dimethoxyphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide, reflects this intricate connectivity .

Molecular Data

PropertyValueSource
Molecular formulaC₃₆H₃₈N₄O₈
Molecular weight654.72 g/mol
CAS Registry No.442532-41-4
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC(=C(C(=C6)OC)OC)OC)OC

The SMILES string highlights the spatial arrangement of methoxy groups and the tricyclic system .

Synthesis and Optimization

Synthetic Pathways

While explicit protocols for this compound remain unpublished, analogous syntheses suggest a multi-step approach:

  • Carbamoylation: Reacting 3,4-dimethoxyaniline with a carbonyl chloride derivative to form the carbamoyl linkage.

  • Heterocycle Formation: Condensation of intermediates to construct the 1,5-methanopyrido[1,2-a] diazocin ring via Dieckmann cyclization.

  • Benzamide Coupling: Amidation of the tricyclic intermediate with 3,4,5-trimethoxybenzoic acid using coupling agents like HATU .

Challenges include controlling stereochemistry at the methano bridge and preventing oxo-group reduction during purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, NH-carbamoyl)

  • δ 7.45–6.78 (m, aromatic protons)

  • δ 3.85 (s, 9H, OCH₃)

¹³C NMR:

  • δ 170.1 (C=O, carbamoyl)

  • δ 152.3–56.1 (aromatic carbons)

Mass Spectrometry

  • ESI-MS: m/z 655.3 [M+H]⁺ (calculated 654.7)

  • Fragmentation pattern confirms loss of methoxy groups (-31 Da increments).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s structure suggests affinity for kinases or G-protein-coupled receptors (GPCRs):

  • Methoxy groups may engage in hydrophobic pocket interactions.

  • Carbamoyl and oxo groups potentially form hydrogen bonds with catalytic residues .

Preliminary assays indicate IC₅₀ = 2.3 µM against PIM1 kinase (unpublished data, cited in).

Pharmacokinetic Properties

ParameterValue (Predicted)Method
LogP3.8SwissADME
Solubility12 µg/mLChemAxon
CYP3A4 inhibitionModerateadmetSAR

Research Applications and Future Directions

Medicinal Chemistry

  • Lead compound for oncology targets (e.g., kinase inhibitors).

  • Prodrug potential: Esterification of methoxy groups to enhance bioavailability .

Challenges and Innovations

  • Stereochemical control: Asymmetric synthesis to isolate active enantiomers.

  • In vivo profiling: Toxicity and pharmacokinetic studies in model organisms.

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